(z)-2-methoxy-5-(3,4,5-trimethoxystyryl)aniline
Overview
Description
(z)-2-methoxy-5-(3,4,5-trimethoxystyryl)aniline is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy and trimethoxy groups attached to a benzenamine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (z)-2-methoxy-5-(3,4,5-trimethoxystyryl)aniline typically involves a series of organic reactions. One common method includes the reaction of 2-methoxybenzenamine with 3,4,5-trimethoxybenzaldehyde under specific conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(z)-2-methoxy-5-(3,4,5-trimethoxystyryl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
(z)-2-methoxy-5-(3,4,5-trimethoxystyryl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (z)-2-methoxy-5-(3,4,5-trimethoxystyryl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-[(1Z)-2-(3,4,5-Trimethoxyphenyl)Ethenyl]Phenol
- 2-Methoxy-5-[(1Z)-2-(3,4,5-Trimethoxyphenyl)Ethenyl]Aniline
Uniqueness
Compared to similar compounds, (z)-2-methoxy-5-(3,4,5-trimethoxystyryl)aniline stands out due to its unique combination of methoxy and trimethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline |
InChI |
InChI=1S/C18H21NO4/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11H,19H2,1-4H3 |
InChI Key |
QSAMWSFELUCKOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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